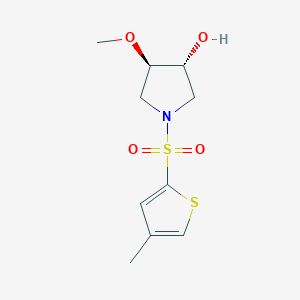![molecular formula C10H16N2O4S2 B7336911 (3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol](/img/structure/B7336911.png)
(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol is a chemical compound that has been used in scientific research for its potential therapeutic benefits. The compound is also known as TAK-659 and has been studied for its effects on various biochemical and physiological pathways.
Mécanisme D'action
The mechanism of action of (3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol involves the inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, preventing their activation and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and autoimmune responses in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol in lab experiments include its specificity for kinases and its potential therapeutic benefits in various diseases. However, the compound may have limitations in terms of its solubility and toxicity in certain cell lines and animal models.
Orientations Futures
There are several future directions for the study of (3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol. One potential direction is the development of more potent and selective inhibitors of kinases for the treatment of cancer and autoimmune diseases. Another direction is the investigation of the compound's effects on other signaling pathways and its potential use in combination therapies. Additionally, the compound's pharmacokinetics and toxicity should be further studied for its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of (3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol involves several steps. The first step involves the reaction of 2-ethyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (3R,4R)-3-hydroxymethyl-4-methoxypyrrolidine to form the desired compound.
Applications De Recherche Scientifique
(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol has been studied for its potential therapeutic benefits in various diseases. It has been shown to inhibit the activity of several kinases, including BTK, JAK, and FLT3, which are involved in the development and progression of cancer and autoimmune diseases.
Propriétés
IUPAC Name |
(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-9-11-4-10(17-9)18(14,15)12-5-7(13)8(6-12)16-2/h4,7-8,13H,3,5-6H2,1-2H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGMEKRCYPPYJT-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)S(=O)(=O)N2CC(C(C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=C(S1)S(=O)(=O)N2C[C@H]([C@@H](C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336838.png)
![5-methyl-N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7336842.png)
![[4-(4-fluoro-3-methoxyphenyl)piperazin-1-yl]-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B7336845.png)
![(3aR,6aR)-5-[2-(3,4-difluorophenyl)ethyl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B7336858.png)
![N-[1-(4-chlorophenyl)propan-2-yl]-N-[(2R)-2-hydroxypropyl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7336862.png)
![(1R,9R)-11-(5-methoxypyridin-3-yl)sulfonyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336876.png)
![(1R,9R)-11-(furan-3-ylsulfonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336882.png)
![2-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B7336883.png)
![(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide](/img/structure/B7336890.png)
![4-[[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]sulfonyl]-2-fluorobenzonitrile](/img/structure/B7336893.png)
![(2R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7336898.png)


![(1R,9S)-11-(4-methyl-2-propan-2-yl-1,3-oxazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336931.png)
